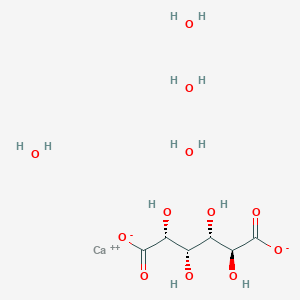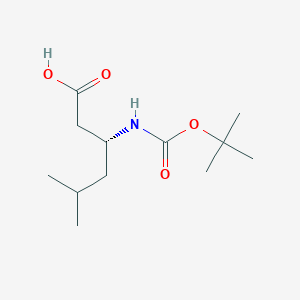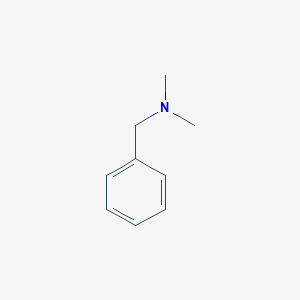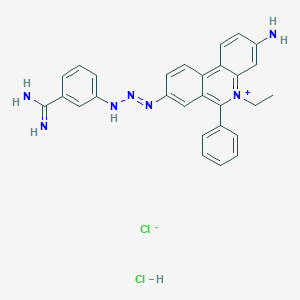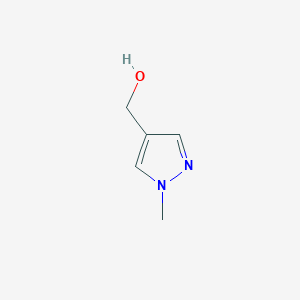
吲哚-3-甲醛
概述
描述
吲哚-3-甲醛,也称为3-甲酰基吲哚,是一种有机化合物,化学式为C(9)H(_7)NO。它是吲哚的衍生物,吲哚是一种双环结构,由一个苯环与一个吡咯环稠合而成。 该化合物是膳食L-色氨酸的代谢产物,由人体肠道细菌合成,特别是乳酸杆菌属的细菌 {_svg_1}。 吲哚-3-甲醛以其生物活性而闻名,包括其作为肠道免疫细胞中芳香烃受体激动剂的作用 .
科学研究应用
吲哚-3-甲醛在科学研究中具有广泛的应用:
化学: 它被用作合成各种吲哚衍生物的构建块,而这些衍生物在医药和农用化学品的开发中很重要。
生物学: 该化合物因其在微生物代谢中的作用及其对肠道微生物群的影响而受到研究。它还因其作为植物-微生物相互作用中信号分子的潜力而被研究。
医学: 吲哚-3-甲醛在调节免疫反应方面显示出前景,并在治疗炎症性疾病和癌症方面具有潜在的治疗应用.
工业: 它被用于合成染料、颜料和其他工业化学品。
作用机制
吲哚-3-甲醛主要通过激活芳香烃受体 (AhR) 发挥作用。与 AhR 结合后,该受体易位到细胞核,在那里与芳香烃受体核易位因子 (ARNT) 形成二聚体。 然后,该复合物与特定的 DNA 序列结合,导致参与免疫反应、解毒和氧化应激调节的目标基因的转录 {_svg_3}。 吲哚-3-甲醛激活 AhR 已被证明可以刺激白介素-22 的产生,白介素-22 在维持粘膜免疫中起着至关重要的作用 .
生化分析
Biochemical Properties
Indole-3-carboxaldehyde derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Major derivatives include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid . These derivatives interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Indole-3-carboxaldehyde influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a significant role in the defense against pathogens in cruciferous plants . In Arabidopsis thaliana, derivatives of indole-3-carboxaldehyde and indole-3-carboxylic acid are synthesized, contributing to resistance to a number of fungal pathogens .
Molecular Mechanism
The molecular mechanism of indole-3-carboxaldehyde involves its conversion into indole-3-carboxylic acid by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) . Additionally, the enzyme Cytochrome P450 (CYP) 71B6 converts indole-3-acetonitrile into indole-3-carboxaldehyde and indole-3-carboxylic acid .
Temporal Effects in Laboratory Settings
The effects of indole-3-carboxaldehyde change over time in laboratory settings . Its total accumulation level is similar to that of camalexin, a phytoalexin, in response to silver nitrate treatment .
Metabolic Pathways
Indole-3-carboxaldehyde is involved in the biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis . This process involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
准备方法
合成路线和反应条件: 吲哚-3-甲醛可以通过多种方法合成。一种常见的合成路线涉及Vilsmeier-Haack反应,其中吲哚与N,N-二甲基甲酰胺(DMF)和三氯氧磷(POCl(3))反应生成所需醛。该反应通常在温和条件下进行,将吲哚底物溶解在DMF中,然后在低温下逐滴加入POCl(_3)。
工业生产方法: 吲哚-3-甲醛的工业生产通常涉及类似的合成路线,但在更大的规模上进行。反应条件针对更高的产率和纯度进行优化,并严格控制温度和试剂的加入。采用重结晶或色谱等纯化步骤来获得最终产品。
化学反应分析
反应类型: 吲哚-3-甲醛会发生多种化学反应,包括:
氧化: 它可以用高锰酸钾(KMnO(_4))或三氧化铬(CrO(_3))等氧化剂氧化成吲哚-3-羧酸。
还原: 吲哚-3-甲醛的还原可以产生吲哚-3-甲醇,通常使用硼氢化钠(NaBH(_4))或氢化铝锂(LiAlH(_4))等还原剂。
取代: 亲电取代反应可以在吲哚环上发生,特别是在2位,使用卤素或硝基化合物等试剂。
常用试剂和条件:
氧化: KMnO(_4)在酸性条件下的水溶液中。
还原: NaBH(_4)在甲醇或乙醇中,或LiAlH(_4)在无水乙醚中。
取代: 在路易斯酸催化剂存在下,使用溴(Br(_2))进行卤化或使用氯(Cl(_2))进行氯化。
主要产物:
氧化: 吲哚-3-羧酸。
还原: 吲哚-3-甲醇。
取代: 2-溴吲哚-3-甲醛或2-氯吲哚-3-甲醛。
相似化合物的比较
吲哚-3-甲醛可以与其他吲哚衍生物进行比较,例如:
吲哚-3-乙酸 (IAA): 一种众所周知的植物激素,参与生长和发育。
吲哚-3-丁酸 (IBA): 另一种用于促进插条生根的植物激素。
吲哚-3-丙酸 (IPA): 一种由肠道微生物群产生的强效神经保护抗氧化剂。
独特性: 吲哚-3-甲醛的独特性在于其在激活芳香烃受体方面的特定作用,以及其在调节免疫反应和治疗炎症性疾病方面的潜在治疗应用 .
通过了解吲哚-3-甲醛的合成、反应和应用,研究人员可以进一步探索其在各个科学领域和工业应用中的潜力。
属性
IUPAC Name |
1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJUISKUQQNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060069 | |
| Record name | 1H-Indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS], Solid | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21032 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00043 [mmHg] | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21032 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
487-89-8 | |
| Record name | Indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOLE-3-CARBOXALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN04C32UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 199 °C | |
| Record name | Indole-3-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of indole-3-carboxaldehyde?
A1: Indole-3-carboxaldehyde has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. []
Q2: What are the key spectroscopic characteristics of indole-3-carboxaldehyde?
A2: ICA exhibits characteristic spectroscopic features in various techniques:
- IR Spectroscopy: Strong absorptions due to C=C stretching (1532-1552 cm-1), C=O stretching (1632-1612 cm-1), and N-H stretching (around 3300 cm-1). []
- NMR Spectroscopy: A distinct aldehyde proton signal around 9-10 ppm in 1H NMR and characteristic carbon signals in 13C NMR, particularly for the carbonyl carbon. [, ]
- Mass Spectrometry: Exhibits a molecular ion peak (M+ + 1) corresponding to its molecular mass, along with characteristic fragmentation patterns. []
Q3: How does the structure of indole-3-carboxaldehyde contribute to its reactivity?
A3: The presence of an electron-rich indole ring and a reactive aldehyde group makes ICA susceptible to various chemical transformations. The indole nitrogen can undergo alkylation, while the aldehyde can participate in condensation reactions like the Knoevenagel condensation. [, , ]
Q4: How does indole-3-carboxaldehyde interact with biological systems?
A4: ICA interacts with biological systems through various mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Agonist: ICA acts as an agonist of AhR, a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ]
- Antioxidant Activity: ICA exhibits free radical scavenging properties, potentially through electron donation from the indole ring, contributing to its antioxidant effects. [, ]
- Modulation of Gut Microbiota: ICA influences the composition and function of the gut microbiota, potentially contributing to its beneficial effects on gastrointestinal health. [, ]
Q5: What are the potential therapeutic applications of indole-3-carboxaldehyde?
A5: Research suggests potential applications of ICA in:
- Gastrointestinal Disorders: Studies show that ICA can reduce inflammation and improve intestinal barrier function in animal models of ulcerative colitis. []
- Cancer Prevention: ICA exhibits anti-cancer properties in vitro and in vivo, potentially by modulating xenobiotic metabolism, inducing cell cycle arrest, and inhibiting angiogenesis. [, ]
- Neuroprotection: Research suggests that ICA may protect neurons from oxidative stress and inflammation, with potential implications for neurodegenerative diseases. [, ]
Q6: Does indole-3-carboxaldehyde have any known effects on the immune system?
A6: Yes, ICA has been shown to modulate immune responses, potentially through its interaction with AhR:
- Regulation of T Cell Differentiation: ICA can influence the balance between pro-inflammatory and anti-inflammatory T cells, suggesting a potential role in autoimmune diseases. [, ]
- Enhancement of Intestinal Immune Function: ICA can promote the production of IL-22, a cytokine involved in maintaining gut barrier integrity and regulating the gut microbiome. []
Q7: Is there any evidence that indole-3-carboxaldehyde can influence bone marrow transplantation outcomes?
A7: Studies in mouse models suggest that ICA administration can improve survival rates after allogeneic bone marrow transplantation by reducing graft-versus-host disease (GvHD) through mechanisms such as:
- Enhanced Gastrointestinal Barrier Function: ICA treatment can improve gut barrier integrity, reducing bacterial translocation and subsequent inflammation that contributes to GvHD. []
- Modulation of Donor T Cell Responses: ICA can induce tolerance in donor T cells towards recipient antigens, mitigating GvHD while preserving the graft-versus-leukemia effect. []
Q8: How does the structure of indole-3-carboxaldehyde relate to its biological activity?
A8: Modifications to the indole ring or aldehyde group can significantly alter ICA's activity:
- N-Alkylation: Can influence its stability, metabolism, and interaction with biological targets like AhR. []
- Halogenation: Introduction of halogens, especially at the 5-position of the indole ring, can enhance its antioxidant and anticancer properties. [, ]
- Formation of Schiff Bases: Condensation with amines can yield Schiff base derivatives with diverse biological activities, including antimicrobial and anticonvulsant effects. [, , ]
Q9: What is known about the stability of indole-3-carboxaldehyde?
A9: ICA is relatively stable under neutral or slightly basic conditions but can undergo degradation in acidic environments. []
Q10: What strategies can improve the stability and bioavailability of indole-3-carboxaldehyde for potential therapeutic applications?
A10: Strategies for enhancing stability and bioavailability include:
- Encapsulation in Nanoparticles: Protecting ICA from degradation in the acidic stomach environment and improving its delivery to target tissues. []
- Formulation with Cyclodextrins: Enhancing solubility and bioavailability by forming inclusion complexes. []
- Chemical Modification: Introducing structural modifications to improve stability while retaining biological activity. []
Q11: Are there any safety concerns regarding indole-3-carboxaldehyde?
A11: While generally considered safe when consumed in food, more research is needed to determine the potential toxicity of ICA at higher doses used for therapeutic purposes. Studies should evaluate acute and chronic toxicity, potential for genotoxicity and carcinogenicity, and effects on reproductive health. []
Q12: What are the regulatory considerations for developing indole-3-carboxaldehyde as a therapeutic agent?
A12: Developing ICA as a drug candidate requires:
- Preclinical Studies: Assessing safety and efficacy in animal models. []
- Clinical Trials: Determining safety, dosage, and efficacy in humans. []
- Regulatory Approval: Meeting the stringent requirements of regulatory agencies like the FDA (US Food and Drug Administration) or EMA (European Medicines Agency). []
Q13: Does indole-3-carboxaldehyde pose any environmental risks?
A13: Limited data is available on the ecotoxicological effects of ICA. Research should assess its potential impact on aquatic and terrestrial ecosystems, bioaccumulation, and persistence in the environment. []
Q14: Are there sustainable approaches for producing and utilizing indole-3-carboxaldehyde?
A14: Sustainable strategies include:
- Biotechnological Production: Utilizing microbial fermentation or enzymatic synthesis to produce ICA from renewable resources. []
- Green Chemistry Principles: Employing environmentally friendly solvents and catalysts during synthesis to minimize waste generation and energy consumption. []
- Waste Management: Developing strategies for the safe disposal or recycling of ICA-containing waste. []
Q15: What are the key areas for future research on indole-3-carboxaldehyde?
A15: Future research should focus on:
- Elucidating Detailed Molecular Mechanisms: Understanding how ICA interacts with its targets, including AhR and other potential receptors, to exert its diverse biological effects. []
- Optimizing Therapeutic Potential: Developing safe and effective formulations, determining optimal dosages, and conducting rigorous clinical trials to evaluate efficacy in various diseases. []
- Exploring Environmental Fate and Impact: Conducting comprehensive ecotoxicological studies to assess potential risks and develop sustainable practices for ICA production and use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
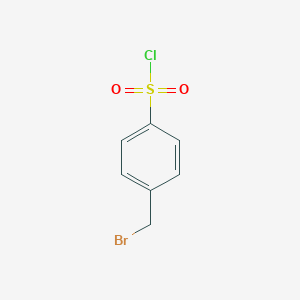
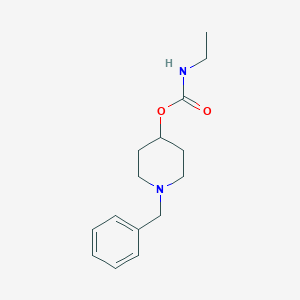
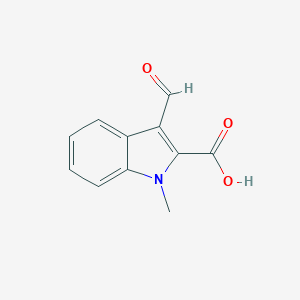
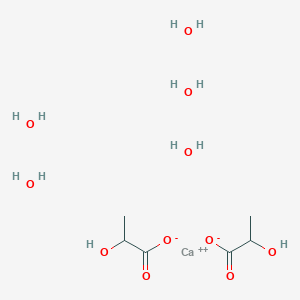
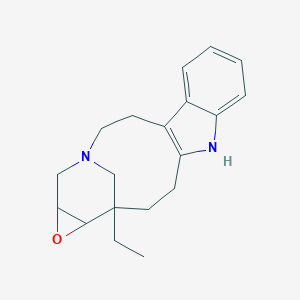



![[(8R,9S,13S,14S,17S)-13-methyl-3-trimethylsilyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B46905.png)
